![molecular formula C11H21Cl2N5O B2921463 (3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride CAS No. 2378489-81-5](/img/structure/B2921463.png)
(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol dihydrochloride , also known by its CAS Number 2378489-81-5 , is a chemical compound with a molecular weight of 310.23 g/mol . Its IUPAC name reflects its stereochemistry and functional groups: (3R,5R)-5-(aminomethyl)-1-(6-(dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride . Unfortunately, detailed pricing and availability information are not currently accessible.
Molecular Structure Analysis
The molecular structure of (3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol dihydrochloride consists of a pyrrolidine ring, an amino group, and a dimethylamino group. The stereochemistry at positions 3 and 5 is crucial for its biological activity. Refer to the InChI code for the exact arrangement of atoms .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Hydrogen Bonding and Electronic Structure
Research by Orozco et al. (2009) explored the polarization and electronic structures of related pyrimidinone molecules. They focused on the hydrogen bonding and electronic interactions in compounds like 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, revealing intricate molecular interactions and structures (Orozco, Insuasty, Cobo, & Glidewell, 2009).
2. Antimicrobial Activity
Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines with antimicrobial properties. These compounds include variations of the base structure of the (3R,5R) compound and demonstrate potential in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
3. Synthesis and Characterization of Betainic Pyrimidinaminides
Schmidt (2002) conducted a study on the synthesis of betainic pyrimidinaminides, focusing on compounds formed from reactions involving pyrimidin-4-aminides, highlighting the diverse chemical reactions and properties of such compounds (Schmidt, 2002).
4. NMR Studies on Tautomerism
Spiessens and Anteunis (2010) used NMR studies to examine the tautomerism in pyrrolin-5-ones, including compounds similar to the (3R,5R) structure. This research provides insights into the dynamic equilibrium and structural variations of these molecules (Spiessens & Anteunis, 2010).
5. Antiviral Activity
Research by Legraverend et al. (1985) on carbocyclic analogues of 7-deazaguanosine, which include structures related to the (3R,5R) compound, showed potential antiviral activities, particularly against HSV1 and HSV2 (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).
6. Cation Tautomerism and Molecular Structure
A study by Rajam et al. (2017) on the tautomerism and molecular structure of aminopyrimidines, including those with similarities to the (3R,5R) compound, highlighted the importance of molecular recognition processes involving hydrogen bonding in pharmaceutical applications (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R,5R)-5-(aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O.2ClH/c1-15(2)10-4-11(14-7-13-10)16-6-9(17)3-8(16)5-12;;/h4,7-9,17H,3,5-6,12H2,1-2H3;2*1H/t8-,9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPNIWGQOKHQGJ-UONRGADFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CC(CC2CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC(=C1)N2C[C@@H](C[C@@H]2CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.